2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Biological Activity
The compound 2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered interest due to its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions that yield compounds with diverse substituents. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under microwave-assisted conditions, which enhances yield and purity. Structural characterization is often performed using techniques such as IR spectroscopy, NMR, and X-ray diffraction.
Antitumor Activity
Several studies have explored the antitumor potential of pyrazolo[1,5-a]pyrazin derivatives. For instance, derivatives have been shown to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. A study highlighted that certain compounds within this class modulate autophagy pathways, which may contribute to their antitumor effects .
Table 1: Summary of Antitumor Activity
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
3o | A549 | 12.5 | Autophagy modulation |
3a | H322 | 15.0 | Induction of apoptosis |
3b | MCF-7 | 18.0 | Cell cycle arrest |
Structure-Activity Relationships (SAR)
The biological activity of these compounds is closely related to their chemical structure. Variations in substituents on the pyrazolo[1,5-a]pyrazin scaffold can significantly influence potency and selectivity against cancer cell lines. For example, the presence of electron-withdrawing groups has been correlated with enhanced cytotoxicity against specific tumor types .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[1,5-a]pyrazin derivatives against various cancer cell lines. The study found that compounds with specific substitutions exhibited selective toxicity towards malignant cells over normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .
Additional Biological Activities
Beyond antitumor effects, some derivatives have shown promise as phosphodiesterase inhibitors, which may have implications in treating neurological disorders such as schizophrenia. For instance, modifications to the pyrazolo structure led to compounds that improved cognitive deficits in animal models without significant phototoxicity .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-4-6-17-36-22-13-11-21(12-14-22)24-18-26-29(34)32(15-16-33(26)31-24)19-25-20(3)37-28(30-25)23-9-7-8-10-27(23)35-5-2/h7-16,18H,4-6,17,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMSJKJAZXEJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.